molecular formula C13H11NO3S2 B11618044 3-(5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid

3-(5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid

Cat. No.: B11618044
M. Wt: 293.4 g/mol
InChI Key: MGSYHFSSOOVWOY-CSKARUKUSA-N
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Description

3-[(5E)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANOIC ACID is a complex organic compound with a unique structure that includes a thiazolidine ring, a propanoic acid group, and a phenylmethylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5E)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANOIC ACID typically involves the reaction of a thiazolidine derivative with a phenylmethylidene compound under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(5E)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

    Substitution: The phenylmethylidene group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens or alkylating agents under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidine derivatives.

Scientific Research Applications

3-[(5E)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANOIC ACID has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(5E)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • **3-[(5E)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BENZOIC ACID
  • 3-[(5E)-5-BENZYLIDENE-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL]BENZOIC ACID

Uniqueness

3-[(5E)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANOIC ACID is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H11NO3S2

Molecular Weight

293.4 g/mol

IUPAC Name

3-[(5E)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

InChI

InChI=1S/C13H11NO3S2/c15-11(16)6-7-14-12(17)10(19-13(14)18)8-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,15,16)/b10-8+

InChI Key

MGSYHFSSOOVWOY-CSKARUKUSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)O

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)O

Origin of Product

United States

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